![molecular formula C14H16N2O2 B5547668 N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide](/img/structure/B5547668.png)
N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide is a compound belonging to the quinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The focus on this specific compound stems from its potential utility in various chemical and pharmacological research areas, emphasizing its synthesis, structural characterization, and the exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of N,N-dimethylformamide (DMF) as a carbon synthon, contributing methyl, acyl, and amino groups to facilitate the construction of complex heterocycles including pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones through metal-free processes involving elemental iodine (Li, Ren, Ding, Wang, & Ma, 2021).
Molecular Structure Analysis
The structural elucidation of N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide derivatives often employs techniques like single-crystal X-ray diffraction. This method has been instrumental in determining the molecular configurations and conformations of closely related quinoline compounds, revealing insights into their geometric parameters and intermolecular interactions (Da, 2002).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their functional diversity and applicability in synthetic chemistry. The formation of these compounds can be achieved through chemoselective Michael reactions, facilitating the synthesis of compounds with potential anticancer activities (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019). Additionally, the utility of certain quinoline derivatives in the synthesis of novel compounds with anticancer and radioprotective properties has been documented, showcasing the versatility of these reactions (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
properties
IUPAC Name |
N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJVBYBILOEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323255 |
Source
|
Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782726 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |
CAS RN |
370584-07-9 |
Source
|
Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.